(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride
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Overview
Description
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluorooxan-2-yl)methanesulfonyl fluoride typically involves the introduction of fluorine atoms into an oxane ring structure. One common method includes the reaction of a suitable oxane precursor with a fluorinating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the incorporation of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is designed to ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reaction with an amine may yield a sulfonamide, while reaction with an alcohol may produce a sulfonate ester .
Scientific Research Applications
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (5,5-Difluorooxan-2-yl)methanesulfonyl fluoride exerts its effects involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of stable covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved in these interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(5,5-Difluorooxan-2-yl)methanesulfonyl chloride: Similar in structure but contains a chloride group instead of a fluoride group.
Difluoromethylated Compounds: Compounds with similar fluorine-containing groups that exhibit comparable reactivity and stability.
Uniqueness
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride is unique due to its specific combination of an oxane ring and a sulfonyl fluoride group, which imparts distinct chemical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
(5,5-difluorooxan-2-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3S/c7-6(8)2-1-5(12-4-6)3-13(9,10)11/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVKPODNYOVXKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1CS(=O)(=O)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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